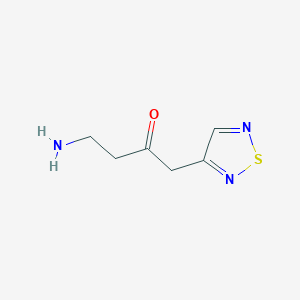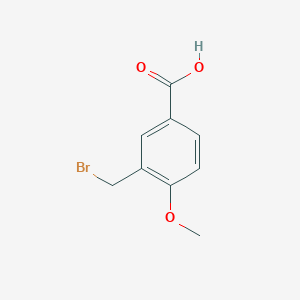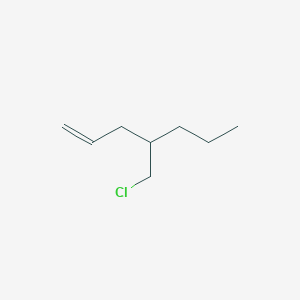
4-(Chloromethyl)hept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)hept-1-ene is an organic compound with the molecular formula C8H15Cl It is a derivative of heptene, where a chlorine atom is attached to the fourth carbon of the heptene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)hept-1-ene can be synthesized through several methods. One common approach involves the chlorination of hept-1-ene. This reaction typically uses chlorine gas (Cl2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)hept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: 4-Hydroxyhept-1-ene or 4-Aminohept-1-ene.
Addition: 4-(Dibromomethyl)heptane.
Oxidation: 4-(Chloromethyl)heptanoic acid.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)hept-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug precursors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)hept-1-ene depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form new bonds, often following a Markovnikov or anti-Markovnikov addition pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)hept-1-ene: Similar structure but with a bromine atom instead of chlorine.
4-(Hydroxymethyl)hept-1-ene: Contains a hydroxyl group instead of a chlorine atom.
4-(Aminomethyl)hept-1-ene: Features an amino group in place of the chlorine atom.
Uniqueness
4-(Chloromethyl)hept-1-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. The chlorine atom’s electronegativity and ability to act as a leaving group make this compound particularly useful in substitution and addition reactions.
Eigenschaften
Molekularformel |
C8H15Cl |
|---|---|
Molekulargewicht |
146.66 g/mol |
IUPAC-Name |
4-(chloromethyl)hept-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-8(7-9)6-4-2/h3,8H,1,4-7H2,2H3 |
InChI-Schlüssel |
WQQKCHYJZFMYEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC=C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


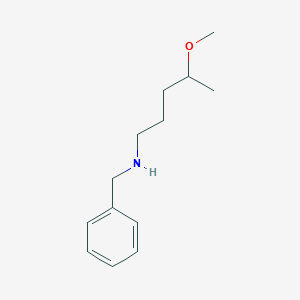
![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine](/img/structure/B13187422.png)
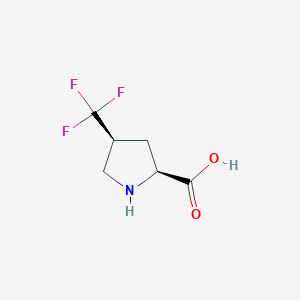
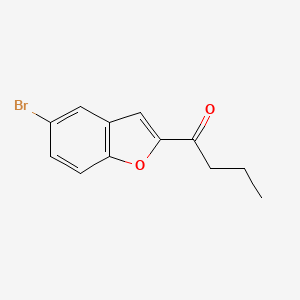
![4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)
![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)

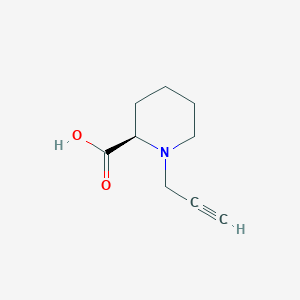
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine](/img/structure/B13187463.png)
![Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13187470.png)
